molecular formula C8H13N3O4S B1440071 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoic acid CAS No. 1240526-74-2

3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoic acid

Cat. No. B1440071
CAS RN: 1240526-74-2
M. Wt: 247.27 g/mol
InChI Key: OQKWFFHPGWAWHW-UHFFFAOYSA-N
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Description

3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoic acid, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research to study the mechanism of action and physiological effects of various proteins and ion channels. DIDS is a potent inhibitor of chloride channels and has been shown to modulate the activity of other ion channels and transporters as well.

Scientific Research Applications

Sulfonamides in Scientific Research

Sulfonamides possess a wide range of biological activities, making them subjects of interest in various scientific research areas. They have been explored for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The primary sulfonamide moiety is a key feature in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, among others (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

  • Antioxidant Capacity and Biochemical Assays : Sulfonamide derivatives have been studied in the context of antioxidant capacity assays, such as the ABTS/PP Decolorization Assay, highlighting their relevance in understanding antioxidant mechanisms and potential therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

  • Photodynamic Therapy (PDT) Enhancement : Sulfonamide compounds have been investigated for their role in enhancing the effectiveness of photodynamic therapy, particularly through pretreatment strategies to improve the accumulation of photosensitizers like protoporphyrin IX, demonstrating the potential of sulfonamides in improving cancer treatment outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

  • Sulfonamide Derivatives as Bioactive Substances : The development of bioactive substances containing the sulfonamide subunit has shown significant growth due to their diverse biological properties. This includes potential antitumor properties, emphasizing the importance of the sulfonamide group in the planning and development of new therapeutic agents (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).

  • Solvent Interactions and Molecular Properties : Studies on dimethyl sulfoxide (DMSO), a solvent closely related to sulfonamide chemistry, have shed light on hydrogen bonding and molecular interactions, providing insights into the solvent properties and interactions at a molecular scale that could influence the solubility and stability of sulfonamide derivatives (Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name

3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-6-10-7(5-11(6)2)16(14,15)9-4-3-8(12)13/h5,9H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWFFHPGWAWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213064
Record name N-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoic acid

CAS RN

1240526-74-2
Record name N-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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